

Application Notes and Protocols: Boronic Acid Functionalization for Biomedical Imaging

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Compound of Interest

Compound Name: (2-Fluoro-5-
*(propylcarbamoyl)phenyl)boronic
acid*

Cat. No.: B591568

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Audience: Researchers, scientists, and drug development professionals.

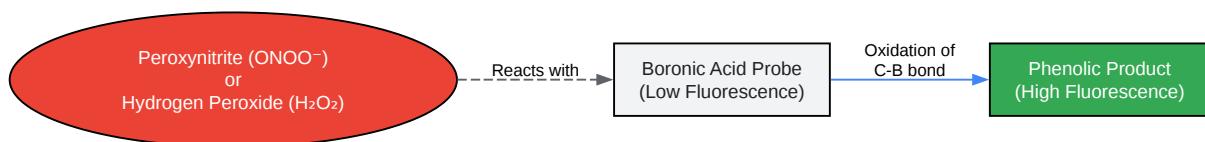
Introduction

Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in the field of biomedical imaging. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a common structural motif in saccharides and glycoproteins, has been extensively exploited for the development of targeted imaging agents. Furthermore, the susceptibility of the boronic acid group to oxidation by certain reactive oxygen species (ROS) provides a mechanism for creating responsive probes for monitoring oxidative stress. This document provides detailed application notes and experimental protocols for the use of boronic acid functionalization in key biomedical imaging applications, including ROS detection, glucose sensing, and cancer cell targeting.

I. Detection of Reactive Oxygen Species (ROS)

Boronic acid-based probes are highly effective for detecting and quantifying specific ROS, such as peroxynitrite (ONOO^-) and hydrogen peroxide (H_2O_2).^{[1][2]} The underlying principle involves the selective oxidation of the boronic acid group to a hydroxyl group, which in turn modulates the photophysical properties of an appended fluorophore, leading to a "turn-on" or ratiometric fluorescence response.^{[3][4]} Boronate probes react significantly faster with peroxynitrite than with hydrogen peroxide, allowing for differentiation between these species.^[2]

Signaling Pathway: ROS Detection by a Boronic Acid Probe

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Caption: Oxidation of a boronic acid probe by ROS, leading to a fluorescent signal.

Quantitative Data for ROS Probes

Probe Type	Analyte	Rate Constant (k) at pH 7.4	Detection Limit (LOD)	Fluorescence Change	Reference
Aryl Boronates	Peroxynitrite (ONOO ⁻)	$\sim 10^6 \text{ M}^{-1}\text{s}^{-1}$	-	-	[2]
Aryl Boronates	Hydrogen Peroxide (H ₂ O ₂)	$\sim 1-2 \text{ M}^{-1}\text{s}^{-1}$	-	-	[2]
PCL-1	Peroxynitrite (ONOO ⁻)	$5.84 \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	16 nM	Bioluminescent	[5]
PCL-1	Hydrogen Peroxide (H ₂ O ₂)	$7.8 \times 10^{-2} \text{ M}^{-1}\text{s}^{-1}$	231 nM	Bioluminescent	[5]
ESIPT Probe	Peroxynitrite (ONOO ⁻)	-	-	4.5-fold enhancement	[3]
TPIOP Boronate	Hydrogen Peroxide (H ₂ O ₂)	-	8 nM	-	[6]

Experimental Protocol: In Vitro Detection of Peroxynitrite using a Fluorescent Boronate Probe

This protocol describes the general procedure for detecting peroxynitrite in a cellular context using a "turn-on" fluorescent boronic acid probe.

Materials:

- Boronic acid-based fluorescent probe (e.g., a coumarin- or fluorescein-based boronate)
- Dimethyl sulfoxide (DMSO) for probe stock solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell line of interest (e.g., RAW 264.7 macrophages)
- Cell culture medium
- Peroxynitrite donor (e.g., SIN-1) or stimulants for endogenous production (e.g., LPS, IFN- γ , PMA)^{[2][7]}
- Fluorescence plate reader or confocal microscope
- 96-well black, clear-bottom plates or glass-bottom dishes for microscopy

Procedure:

- Probe Preparation: a. Prepare a 1-10 mM stock solution of the boronic acid fluorescent probe in high-quality, anhydrous DMSO. b. Store the stock solution at -20°C, protected from light.
- Cell Culture and Plating: a. Culture cells in appropriate medium and conditions until they reach the desired confluence. b. For plate reader assays, seed cells in a 96-well black, clear-bottom plate. For microscopy, seed cells on glass-bottom dishes.
- Induction of Peroxynitrite Production (for endogenous detection): a. To stimulate endogenous peroxynitrite production in macrophages, treat the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN- γ) to induce nitric oxide synthase, and phorbol myristate acetate

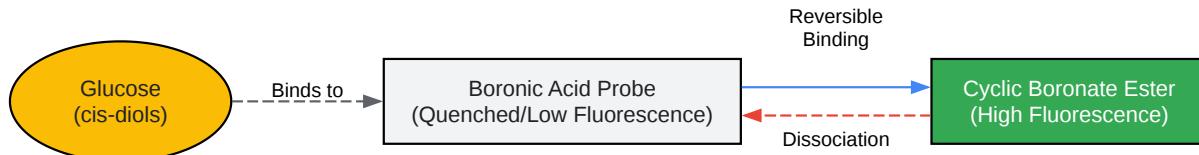
(PMA) to induce superoxide generation.[2] b. Incubate the cells for the required time to allow for gene expression and subsequent ROS/RNS production.

- Probe Loading and Imaging: a. Dilute the probe stock solution in pre-warmed PBS or serum-free medium to a final working concentration (typically 1-10 μ M). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C. d. For exogenous detection, add the peroxynitrite donor at the desired concentration during or after probe loading.
- Fluorescence Measurement: a. Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe. b. Confocal Microscopy: Image the cells using the appropriate laser line for excitation and detector settings for emission. Acquire images at different time points to monitor the change in fluorescence.
- Data Analysis: a. Quantify the fluorescence intensity of the cells or wells. b. Compare the fluorescence of treated cells to control cells (unstimulated or treated with an inhibitor) to determine the relative amount of peroxynitrite produced.

II. Fluorescent Glucose Sensing

Boronic acid-based fluorescent sensors are widely used for the detection of glucose and other saccharides.[8][9] The principle relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol groups of glucose.[10] This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of an attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[11]

Signaling Pathway: Glucose Sensing by a Boronic Acid Probe



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Caption: Reversible binding of glucose to a boronic acid probe, modulating its fluorescence.

Quantitative Data for Glucose Probes

Probe	Binding Constant (K_a) for Glucose	Detection Limit (LOD)	Fluorescence Change (F/F_0) at 0.1 M Glucose	Reference
PDBA	-	-	~14.5	[12]
Mc-CDBA	$7.1 \times 10^2 \text{ M}^{-1}$	1.37 μM	47.8	[12][13]
Ca-CDBA	$4.5 \times 10^3 \text{ M}^{-1}$	-	-	[12][13]

Experimental Protocol: Intracellular Glucose Imaging with a Fluorescent Boronic Acid Probe

This protocol outlines a general method for imaging intracellular glucose levels in living cells using a cell-permeable fluorescent boronic acid probe.

Materials:

- Cell-permeable fluorescent boronic acid glucose probe (e.g., Mc-CDBA)[12]
- DMSO for probe stock solution
- Cell culture medium (e.g., DMEM with varying glucose concentrations)
- Phosphate-Buffered Saline (PBS)
- Cells of interest cultured on glass-bottom dishes
- Confocal or fluorescence microscope

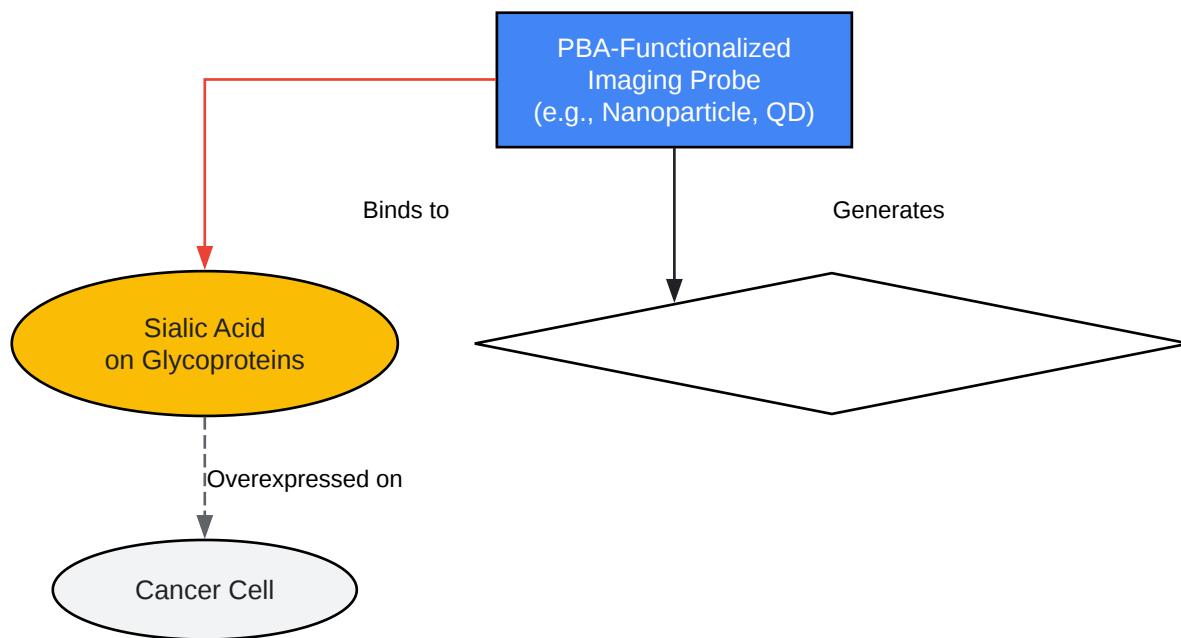
Procedure:

- Cell Culture: a. Culture cells on glass-bottom dishes suitable for microscopy to an appropriate confluence. b. To modulate intracellular glucose levels, cells can be incubated in glucose-free medium for a period before the experiment, followed by the addition of glucose-containing medium.
- Probe Preparation: a. Prepare a 1 mM stock solution of the fluorescent glucose probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 μ M).
- Probe Loading: a. Remove the culture medium from the cells and wash once with PBS. b. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C to allow for cell uptake.
- Imaging: a. After incubation, wash the cells with PBS to remove any excess extracellular probe. b. Add fresh, pre-warmed culture medium (with the desired glucose concentration) to the cells. c. Image the cells using a confocal or fluorescence microscope with the appropriate excitation and emission settings for the probe.
- Data Analysis: a. Measure the average fluorescence intensity of individual cells or regions of interest. b. Compare the fluorescence intensity of cells under different glucose conditions to assess changes in intracellular glucose levels.

III. Cancer Cell Targeting via Sialic Acid Recognition

Many cancer cells overexpress sialic acid on their surface glycoproteins and glycolipids.[\[14\]](#)[\[15\]](#) Phenylboronic acid (PBA) can selectively bind to these sialic acid residues, enabling the targeted delivery of imaging agents to tumor cells.[\[15\]](#)[\[16\]](#) This strategy has been employed using PBA-functionalized quantum dots, nanoparticles, and small molecule probes for cancer cell imaging.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Logical Relationship: PBA-Sialic Acid Targeting

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Caption: Targeting cancer cells via the interaction of PBA with sialic acid.

Experimental Protocol: Labeling Sialic Acids on Living Cells with PBA-Functionalized Quantum Dots (QDs)

This protocol is adapted from the methodology for labeling cell surface sialic acids using PBA-tagged quantum dots.[\[17\]](#)

Materials:

- Phenylboronic acid-functionalized quantum dots (PBA-QDs)
- Cell line with high sialic acid expression (e.g., PC12 cells) and a control cell line with low expression
- Cell culture medium
- PBS
- Glass-bottom dishes for microscopy

- Fluorescence microscope

Procedure:

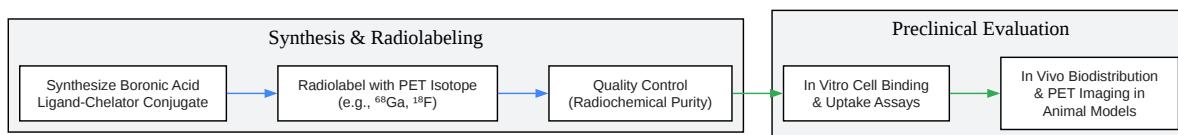
- Synthesis of PBA-QDs:
 - Synthesize or obtain quantum dots with a surface chemistry amenable to functionalization (e.g., carboxyl or amine groups).
 - Conjugate a phenylboronic acid derivative to the surface of the QDs using standard bioconjugation techniques, such as EDC/NHS coupling for carboxylated QDs.
- Cell Culture:
 - Culture the desired cell lines on glass-bottom dishes until they reach approximately 70-80% confluence.
- Cell Labeling:
 - Prepare a working solution of PBA-QDs in cell culture medium at a suitable concentration (this may require optimization, e.g., 10-50 nM).
 - Remove the existing medium from the cells and wash gently with PBS.
 - Add the PBA-QD solution to the cells and incubate at 37°C for 30-60 minutes.
- Washing:
 - After incubation, gently wash the cells two to three times with PBS to remove unbound PBA-QDs.
- Imaging:
 - Add fresh culture medium to the cells.
 - Image the cells using a fluorescence microscope with an excitation source and emission filter appropriate for the specific quantum dots used.

- Specificity Control:
 - To confirm the specificity of binding to sialic acids, a competitive inhibition experiment can be performed. Co-incubate the cells with PBA-QDs and an excess of free sialic acid or a sialoglycoprotein. A significant reduction in fluorescence signal on the cell surface would indicate specific binding.

IV. Radiopharmaceutical-Based Imaging

Boronic acids are also utilized in nuclear medicine for targeted imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). [20][21] In this context, a boronic acid-containing targeting moiety is conjugated to a chelator that can stably incorporate a radionuclide. For instance, boronic acid-based inhibitors of Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers, have been developed for PET imaging.[21][22]

Experimental Workflow: Development of a Boronic Acid-Based PET Tracer



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Caption: Workflow for developing a boronic acid-based PET imaging agent.

Quantitative Data for a ⁶⁸Ga-Labeled FAP Inhibitor

The following data is for the [⁶⁸Ga]Ga-SB04028 PET tracer targeting FAP.[21]

Parameter	[⁶⁸ Ga]Ga-SB04028	[⁶⁸ Ga]Ga-PNT6555 (Comparator)
Tumor Uptake (%ID/g at 1h p.i.)		
U87MG Xenograft	Significantly Higher	Lower
Tumor-to-Organ Ratios at 1h p.i.		
Tumor-to-Blood	Significantly Greater	Lower
Tumor-to-Muscle	Significantly Greater	Lower

Experimental Protocol: General Procedure for Radiolabeling and In Vitro Evaluation

This protocol provides a generalized overview of the steps involved in radiolabeling a DOTA-conjugated boronic acid ligand with Gallium-68 and performing initial in vitro characterization.

Materials:

- DOTA-conjugated boronic acid targeting ligand (e.g., SB04028)[21]
- ⁶⁸Ge/⁶⁸Ga generator
- Reaction buffer (e.g., sodium acetate)
- Radiochemical quality control system (e.g., radio-TLC or radio-HPLC)
- FAP-expressing cancer cell line and a control cell line
- Cell culture medium and supplements
- Gamma counter

Procedure:

- ^{68}Ga Radiolabeling: a. Elute $^{68}\text{GaCl}_3$ from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator using ultrapure HCl. b. Add the DOTA-conjugated boronic acid ligand to the ^{68}Ga eluate, buffered to an appropriate pH (typically 3.5-4.5). c. Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes). d. Allow the mixture to cool to room temperature.
- Quality Control: a. Determine the radiochemical purity of the resulting ^{68}Ga -labeled tracer using radio-TLC or radio-HPLC to ensure that the incorporation of ^{68}Ga is high (typically >95%).
- In Vitro Cell Uptake Assay: a. Plate FAP-positive and FAP-negative cells in multi-well plates and allow them to adhere. b. Incubate the cells with a known concentration of the ^{68}Ga -labeled boronic acid tracer for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. c. After incubation, wash the cells with cold PBS to stop the uptake and remove unbound tracer. d. Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter. e. Determine the amount of protein in the lysate to normalize the radioactivity (counts per minute per microgram of protein).
- Competition Assay (for specificity): a. Perform the cell uptake assay as described above, but co-incubate the cells with the radiotracer and an excess of the non-radiolabeled ("cold") boronic acid ligand. b. A significant reduction in the uptake of the radiotracer in the presence of the cold ligand indicates receptor-specific binding.

These protocols and data provide a foundation for researchers to apply boronic acid functionalization in their specific biomedical imaging research and development endeavors. The versatility of boronic acid chemistry continues to drive the innovation of novel probes and agents for the sensitive and specific visualization of biological processes.

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